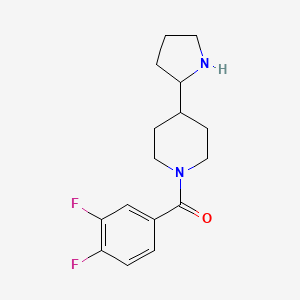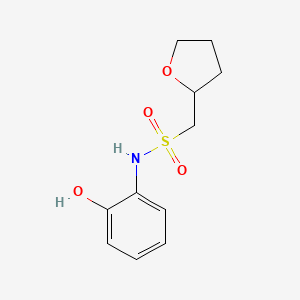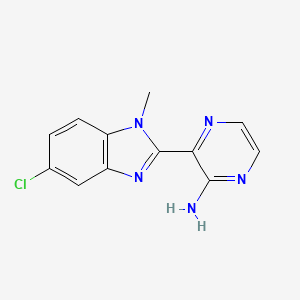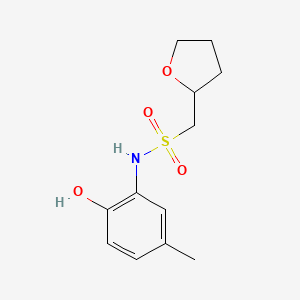![molecular formula C10H14N4O2 B7569765 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one (HMP) is a pyrazolopyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. HMP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
科学研究应用
5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
作用机制
The mechanism of action of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. By inhibiting this enzyme, this compound may reduce inflammation and improve glucose tolerance. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammation. This compound has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
实验室实验的优点和局限性
One advantage of using 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one in lab experiments is that it has been extensively studied and its synthesis method has been optimized to yield a high purity product. In addition, this compound has been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
未来方向
There are several future directions for research on 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another area of research could be to investigate its potential as a treatment for cancer, either alone or in combination with other therapies. In addition, future research could focus on elucidating the mechanism of action of this compound, which may lead to the development of more potent and selective compounds.
合成方法
The synthesis of 5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. This method has been optimized to yield a high purity product, and the reaction conditions have been optimized to ensure reproducibility.
属性
IUPAC Name |
5-(2-hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-7(15)5-14-6-11-9-8(10(14)16)4-12-13(9)2/h4,6-7,15H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLQEKOPMMJIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=NC2=C(C1=O)C=NN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569682.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrazin-2-amine](/img/structure/B7569740.png)
![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)



![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)
